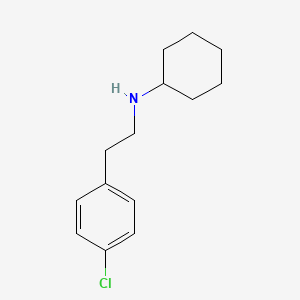![molecular formula C15H25NO B1385416 N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine CAS No. 1040689-53-9](/img/structure/B1385416.png)
N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine
Vue d'ensemble
Description
N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine, also known as N-IPEP, is a derivative of the phenoxyethanol family of compounds. It is a white, odorless and colorless solid, with a melting point of 120°C and a boiling point of 170°C. N-IPEP has been used in a variety of scientific applications, including synthesis, drug development, and as an analytical tool.
Applications De Recherche Scientifique
Pharmacological Effects and Metabolic Pathways : Research on compounds with similar structural features or functional groups to N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine has focused on their pharmacological effects, including their interactions with biological systems and their metabolic pathways. For example, studies on N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) have explored its experimental antitumor properties, examining its metabolism in cancer patients during clinical trials to understand its biotransformation reactions, which involve N-oxidation of the tertiary amine side chain and acridone formation, potentially indicating similar metabolic pathways for related compounds (P. Schofield et al., 1999).
Toxicokinetics and Safety Profiles : The toxicokinetic profiles and safety evaluations of related compounds provide insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for understanding the scientific applications of this compound. Studies on ethyl tert-butyl ether (ETBE), for instance, have evaluated its uptake, disposition, and acute effects in humans, offering a framework for assessing the safety and environmental impact of similar chemical entities (A. Nihlen et al., 1998a), (A. Nihlen et al., 1998b).
Therapeutic Applications : Although direct applications of this compound in therapy are not explicitly detailed in the available research, studies on structurally or functionally related compounds provide a basis for hypothesizing potential therapeutic uses. For example, the investigation of bardoxolone methyl's effects on patients with type 2 diabetes mellitus and chronic kidney disease highlights the exploration of novel therapeutic agents that target specific biochemical pathways, suggesting potential areas of application for related compounds in managing chronic conditions (M. Chin et al., 2014).
Propriétés
IUPAC Name |
2-methyl-N-[2-(2-propan-2-ylphenoxy)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12(2)13-8-6-7-9-14(13)17-11-10-16-15(3,4)5/h6-9,12,16H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFVMJZNESLVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline](/img/structure/B1385334.png)
![3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385335.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline](/img/structure/B1385336.png)


![2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385340.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline](/img/structure/B1385342.png)
![N-[4-(Tert-butyl)benzyl]-2-methoxyaniline](/img/structure/B1385344.png)
![4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385345.png)

![N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine](/img/structure/B1385350.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1385351.png)
![N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline](/img/structure/B1385352.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline](/img/structure/B1385354.png)